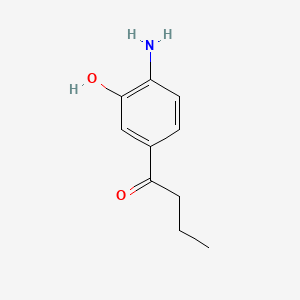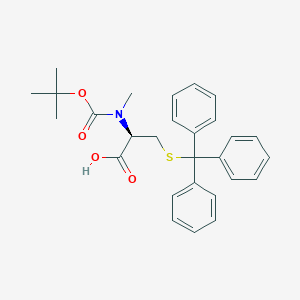![molecular formula C10H15NO B8670567 [4-(1-aminopropyl)phenyl]methanol](/img/structure/B8670567.png)
[4-(1-aminopropyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-aminopropyl)phenyl]methanol: is an organic compound with the molecular formula C10H15NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 1-aminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-aminopropyl)phenyl]methanol typically involves the reaction of 4-bromophenylmethanol with 1-aminopropane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: [4-(1-aminopropyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-(1-aminopropyl)benzaldehyde or 4-(1-aminopropyl)acetophenone.
Reduction: Formation of 4-(1-aminopropyl)phenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: [4-(1-aminopropyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of [4-(1-aminopropyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can interact with hydrophobic pockets in receptors, modulating their function .
Comparación Con Compuestos Similares
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and as a coupling agent.
4-(1-Aminopropyl)benzaldehyde: An intermediate in organic synthesis.
Uniqueness: [4-(1-aminopropyl)phenyl]methanol is unique due to its combination of an amino group and a hydroxyl group on a phenyl ring, providing versatile reactivity and making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
[4-(1-aminopropyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-5-3-8(7-12)4-6-9/h3-6,10,12H,2,7,11H2,1H3 |
Clave InChI |
PCDATJDTYMCASE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Propyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8670501.png)


![[4-(2-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B8670514.png)

![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B8670543.png)





